

# In Vivo Effects of UFP-101 Administration: A Technical Guide

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## Compound of Interest

Compound Name: Ufp-101

Cat. No.: B15576599

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## Introduction

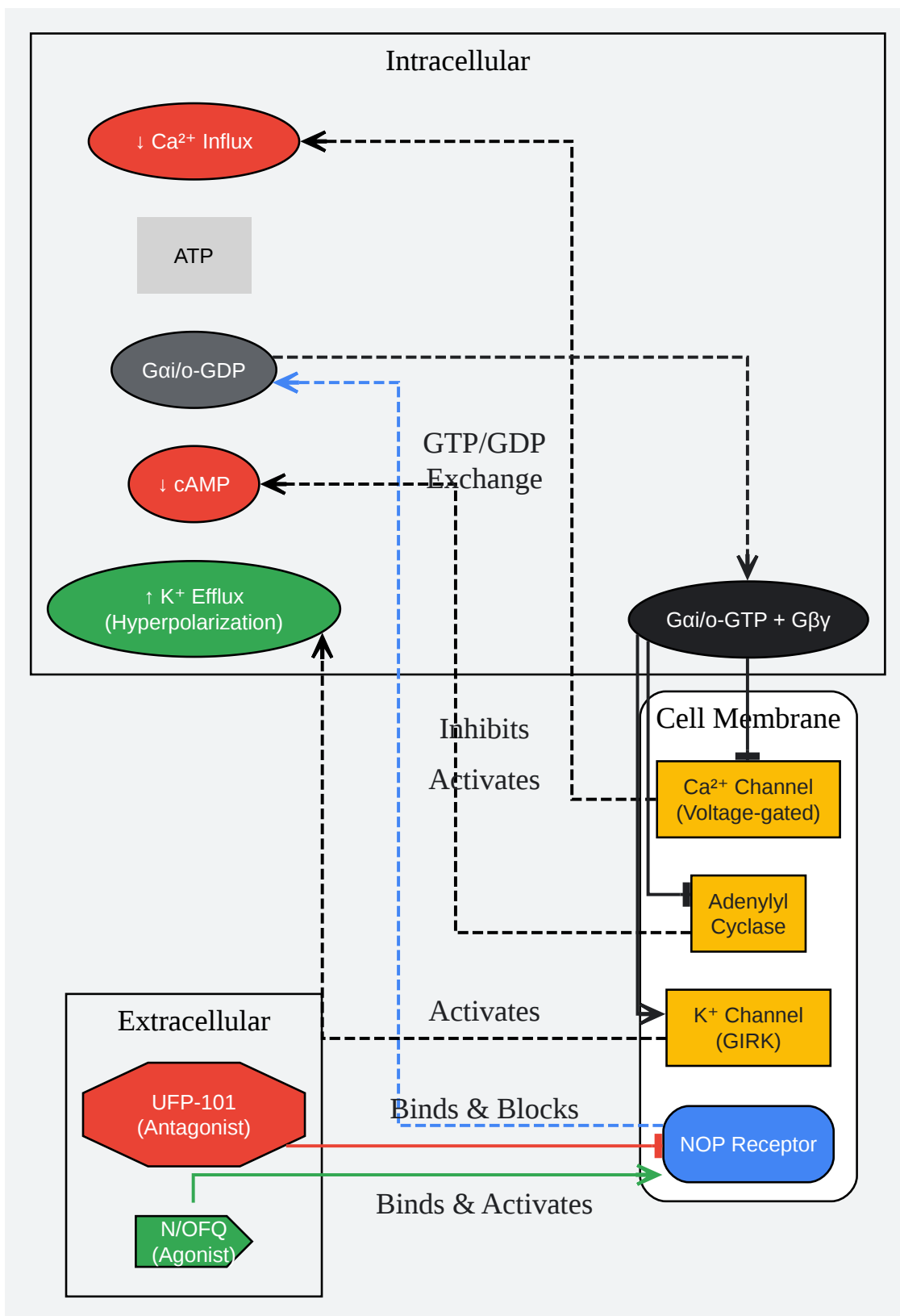
**UFP-101**, chemically identified as [Nphe<sup>1</sup>, Arg<sup>14</sup>, Lys<sup>15</sup>]N/OFQ-NH<sub>2</sub>, is a synthetic peptide that has emerged as a critical pharmacological tool for investigating the endogenous nociceptin/orphanin FQ (N/OFQ) system.[1][2] It is a potent, selective, and competitive antagonist for the N/OFQ peptide (NOP) receptor, a G-protein coupled receptor (GPCR).[3] **UFP-101** was engineered by combining a modification that eliminates efficacy ([Nphe<sup>1</sup>]) with substitutions that enhance potency and prolong its duration of action in vivo ([Arg<sup>14</sup>, Lys<sup>15</sup>]).[1][2] Its high binding affinity for the NOP receptor (pK<sub>i</sub> = 10.24) and over 3000-fold selectivity against classical opioid receptors (μ, δ, and κ) make it an invaluable instrument for elucidating the diverse physiological and pathological roles of the N/OFQ-NOP system.[4] This guide provides a comprehensive overview of the in vivo effects of **UFP-101**, detailing its mechanism, summarizing quantitative data from key studies, and outlining experimental protocols.

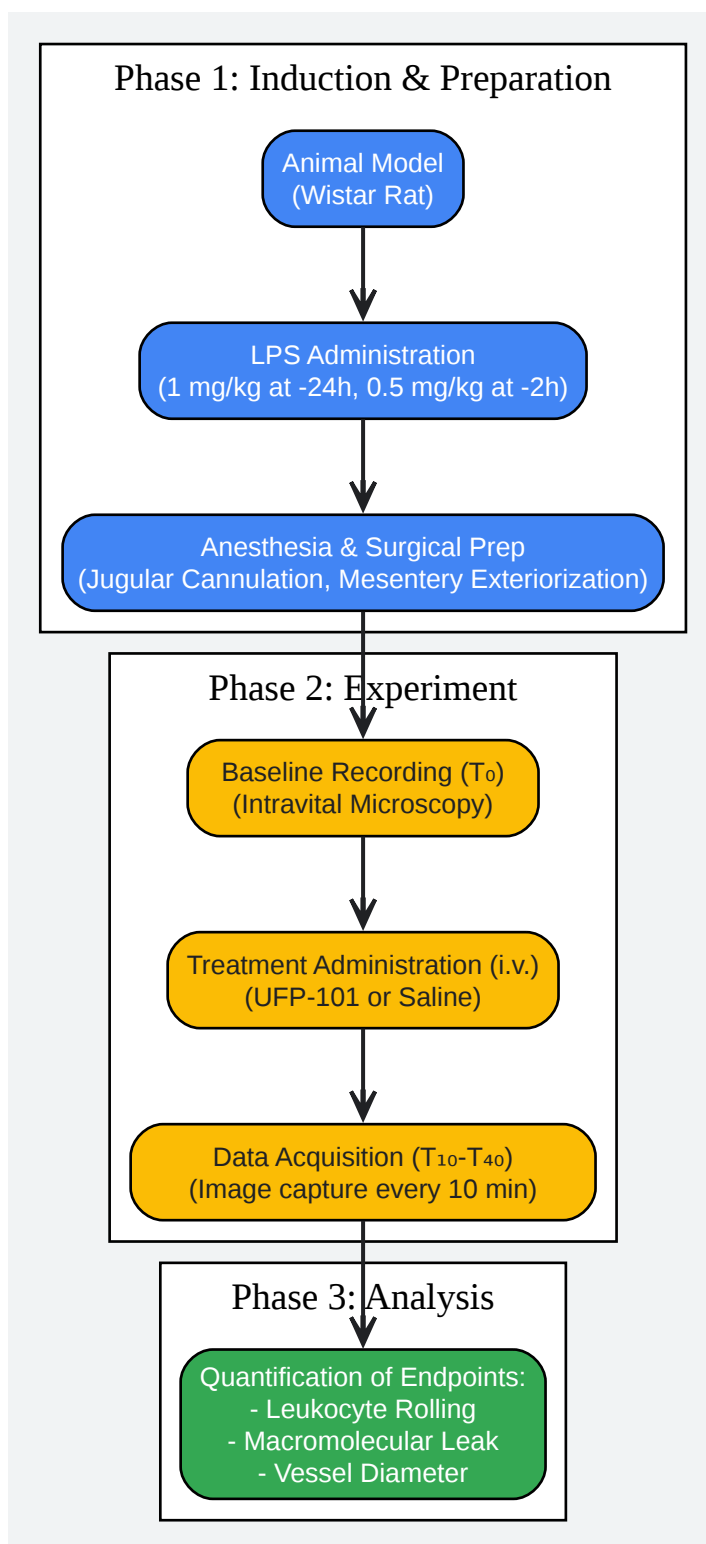
## Mechanism of Action: NOP Receptor Antagonism

The endogenous ligand N/OFQ modulates numerous biological functions by activating the NOP receptor, which is coupled to inhibitory G-proteins (Gai/Go).[2][5] Upon activation by N/OFQ, the Gai/Go subunit dissociates and initiates downstream signaling cascades, typically leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of

voltage-gated calcium channels). This cascade results in neuronal hyperpolarization and reduced neurotransmitter release.

**UFP-101** exerts its effects by competitively binding to the NOP receptor, thereby preventing the binding of the endogenous agonist N/OFQ.[3] As a "silent" antagonist, **UFP-101** does not possess intrinsic activity and, by occupying the receptor, it blocks the inhibitory signaling cascade normally initiated by N/OFQ.[4] This blockade effectively removes the tonic inhibitory influence of the endogenous N/OFQ system, leading to a variety of physiological responses depending on the specific tissue and context.





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